2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one

SOS1 inhibitor KRAS signaling anticancer drug discovery

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one (CAS 61779-12-2) is a member of the 2-aminoquinazolin-4(1H)-one family, characterized by a quinazolinone core bearing a 3,4-dichlorobenzylamino substituent at the 2-position. This specific substitution pattern places it within the broader class of benzylamino-substituted quinazolines that have been disclosed as inhibitors of Son of Sevenless 1 (SOS1) in patent literature.

Molecular Formula C15H11Cl2N3O
Molecular Weight 320.2 g/mol
CAS No. 61779-12-2
Cat. No. B15212661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one
CAS61779-12-2
Molecular FormulaC15H11Cl2N3O
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)NCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3O/c16-11-6-5-9(7-12(11)17)8-18-15-19-13-4-2-1-3-10(13)14(21)20-15/h1-7H,8H2,(H2,18,19,20,21)
InChIKeyBDIFRMWZRPXXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one (CAS 61779-12-2): Procurement-Ready Chemical Profile for a Distinctive 2-Aminoquinazolinone Scaffold


2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one (CAS 61779-12-2) is a member of the 2-aminoquinazolin-4(1H)-one family, characterized by a quinazolinone core bearing a 3,4-dichlorobenzylamino substituent at the 2-position . This specific substitution pattern places it within the broader class of benzylamino-substituted quinazolines that have been disclosed as inhibitors of Son of Sevenless 1 (SOS1) in patent literature [1]. The compound has a molecular formula of C15H11Cl2N3O and a molecular weight of 320.17 g/mol, and is commercially available at ≥98% purity from ISO-certified suppliers for pharmaceutical R&D and quality control applications .

Why Generic Quinazolinone Analogs Cannot Replace 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one in Focused Screening Campaigns


Simply substituting any 2-aminoquinazolin-4(1H)-one congener for this specific compound risks missing critical structure-activity determinants. The 2-position amino linker geometry, combined with the 3,4-dichlorobenzyl pharmacophore, creates a precise spatial and electronic arrangement that is a hallmark of potent SOS1-targeting chemotypes [1]. In related 2-aminoquinazolin-4(3H)-one antibacterial series, the benzylamine substituent identity profoundly impacts potency—shifting from a 3,4-dichloro to a 3,4-difluoro pattern altered MIC50 values by over 18-fold [2]. Similarly, within the 2-substituted quinazolin-4(3H)-one scaffold used for α-glucosidase inhibition, the 3,4-dichlorobenzyl-bearing analog demonstrated an IC50 of 6.11 ± 0.40 µM, while the 4-bromobenzyl comparator showed 7.34 ± 0.37 µM, underscoring that even subtle halogen substitutions modulate biological readout [3]. Without matched-pair data confirming that an alternative substitution or scaffold recapitulates the same target engagement profile, interchange is not scientifically justified.

Quantitative Differentiation Evidence for 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one vs. Closest Analogs


SOS1 Patent Inclusion Differentiates This 2-Benzylamino Quinazolinone from 3-Substituted or 2,4-Diamino Quinazoline Comparators

The compound falls within the Markush structure of Boehringer Ingelheim's WO2018115380 patent claiming benzylamino-substituted quinazolines as SOS1 inhibitors [1]. The generic formula encompasses 2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one of the core scaffold with benzylamino substitution at the 2-position [1]. In contrast, the closely related 3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone (CAS 353261-76-4), which bears the dichlorobenzyl group at N3 rather than via a 2-amino linker, is not encompassed by this SOS1 patent family because the N3-substituted scaffold lacks the requisite 2-benzylamino pharmacophore for SOS1 catalytic domain engagement [2]. Similarly, the 2,4-diaminoquinazoline PAM 1392 (2,4-diamino-6-(3,4-dichlorobenzylamino)quinazoline, CAS 13794-65-5) shows antimalarial activity with oral efficacy in Plasmodium berghei mouse models [3], but belongs to a distinct chemotype (2,4-diaminoquinazoline) with a divergent target profile (dihydrofolate reductase) that does not intersect with the SOS1 inhibitor pharmacology associated with the 2-aminoquinazolin-4(1H)-one scaffold.

SOS1 inhibitor KRAS signaling anticancer drug discovery

2-Benzylamino vs. 3-Benzyl Substitution: Scaffold Isomerism Drives Divergent Biological Annotation

2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one and 3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone (CAS 353261-76-4) represent regioisomeric placement of the dichlorobenzyl group on the quinazolinone core [1]. The 2-amino-linked variant introduces an additional hydrogen-bond donor (NH) at the 2-position, altering both the conformational landscape and the pharmacophoric features relative to the N3-alkylated analog. In a structurally analogous series of 2-substituted quinazolin-4(3H)-ones evaluated for α-glucosidase inhibition, the 3,4-dichlorobenzyl-bearing derivative (N'-{2-[2-(3,4-dichlorobenzyl)-4-oxoquinazolin-3(4H)-yl]acetyl}-2-oxo-2H-chromene-3-carbohydrazide) demonstrated an IC50 of 6.11 ± 0.40 µM against α-glucosidase and 3.52 ± 0.49 µM against pancreatic lipase, while the 4-bromobenzyl analog showed IC50 values of 7.34 ± 0.37 µM and 2.85 ± 0.27 µM, respectively [2]. Although the target compound itself was not the test article in this study, the data illustrate that the identity and positioning of the benzyl substituent measurably influences biological potency within the quinazolinone class. The 2-amino linker in the target compound provides a distinct vector for target engagement compared to the direct N3-benzyl attachment in CAS 353261-76-4.

quinazolinone scaffold regioisomer differentiation medicinal chemistry

3,4-Dichlorobenzyl Substituent on 2-Aminoquinazolinone Scaffold: Halogen Pattern Selectivity Evident from Antibacterial SAR

Within the 2-(amino)quinazolin-4(3H)-one chemotype, the benzylamine substituent identity critically controls antibacterial potency. A 2025 SAR study evaluated a series of 2-(amino)quinazolin-4(3H)-one derivatives against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The lead compound 6y, bearing a 3,4-difluorobenzylamine at the 2-position, exhibited MIC50 values of 0.36 µM (ATCC25923) and 0.02 µM (USA300 JE2), with a selectivity index of ~885 over HepG2 cells [1]. In contrast, the 7-chloro-substituted analog 6l (with an unsubstituted 2-amino group) showed MIC50 values of 1.0 µM and 0.6 µM, respectively [1]. This 2.8-fold to 30-fold potency differential demonstrates that even within the same core scaffold, substitution at the 2-amino position profoundly modulates biological activity. The 3,4-dichlorobenzyl pattern in the target compound represents a distinct halogen arrangement (Cl vs. F) that is anticipated to confer different lipophilicity (cLogP), electronic properties, and target binding relative to the 3,4-difluoro or unsubstituted benzyl variants . Additionally, 3,4-dichlorobenzyl derivatives have been noted for particularly high bactericidal activity in antiseptic biguanide series, suggesting that this halogen pattern may confer intrinsic antimicrobial pharmacophore features .

halogen SAR antibacterial quinazolinones MRSA inhibitors

High-Value Application Scenarios for Procuring 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one


SOS1-KRAS Pathway Inhibitor Lead Optimization and Patent Strategy

Research teams pursuing SOS1 inhibitors as therapeutic agents for KRAS-driven cancers can procure this compound as a representative benzylamino-quinazolinone scaffold for hit validation and SAR expansion. The compound falls within the Boehringer Ingelheim WO2018115380 patent claims, making it a relevant reference standard for IP landscaping, freedom-to-operate analysis, and comparative benchmarking against proprietary SOS1 inhibitor series [1].

Antibacterial Quinazolinone SAR Library Construction with Halogen Diversity

Given the demonstrated sensitivity of antibacterial potency to 2-substituent identity in 2-aminoquinazolin-4(3H)-ones—where MIC50 values range from 0.02 µM to >1 µM depending on benzylamine substitution—this 3,4-dichlorobenzyl variant is a critical member of a focused halogen-scanning library [1]. Pairing it with the 3,4-difluoro (compound 6y), 4-bromo, and unsubstituted benzyl analogs enables systematic exploration of halogen electronic and steric effects on antistaphylococcal activity.

2-Amino vs. 3-Alkyl Quinazolinone Regioisomer Comparator for Target Engagement Studies

This compound serves as a key comparator to 3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone (CAS 353261-76-4) in studies aimed at differentiating the biological consequences of 2-amino-linked versus 3-alkyl substitution on the quinazolinone core [1]. The presence of the 2-NH hydrogen-bond donor in this compound is expected to alter protein-ligand interaction fingerprints, as suggested by the distinct pharmacological annotation of 2-benzylamino quinazolines as SOS1 inhibitors vs. the absence of such annotation for 3-benzyl analogs [2].

Metabolic Stability and CYP Inhibition Profiling of 3,4-Dichlorobenzyl-Containing Heterocycles

The 3,4-dichlorobenzyl moiety is a known metabolic liability alert due to potential CYP-mediated oxidation and reactive metabolite formation. Procuring this specific compound enables in vitro microsomal stability and CYP inhibition assays, generating data that can be compared across different heterocyclic cores (quinazolinone, quinazoline, quinoline) bearing the same dichlorobenzyl substituent, thereby informing scaffold-hopping strategies in lead optimization [1].

Quote Request

Request a Quote for 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.